2-Methoxy-3-propylpiperazine
Description
2-Methoxy-3-propylpiperazine is a substituted piperazine derivative featuring a methoxy group at the 2-position and a propyl chain at the 3-position of the piperazine ring. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions, widely utilized in pharmaceuticals, agrochemicals, and flavoring agents due to their versatile reactivity and ability to modulate biological activity.
Properties
CAS No. |
74784-13-7 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methoxy-3-propylpiperazine |
InChI |
InChI=1S/C8H18N2O/c1-3-4-7-8(11-2)10-6-5-9-7/h7-10H,3-6H2,1-2H3 |
InChI Key |
UXRVCZWZIZCXGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(NCCN1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 2-Methoxy-3-propylpiperazine (hypothetical) with pyrazine derivatives and other piperazine analogs:
¹Inferred from solubility trends in piperazine/pyrazine derivatives.
Key Observations :
- Substituent Effects : Longer alkyl chains (e.g., isobutyl in pyrazines) increase molecular weight and hydrophobicity, reducing water solubility. The propyl group in this compound may similarly enhance lipid solubility, favoring membrane permeability in drug design.
- Odor Profiles: Pyrazine derivatives are renowned for their roles in flavor chemistry, contributing roasted or nutty notes. Piperazines, while less common in flavors, are pivotal in medicinal chemistry due to their basicity and hydrogen-bonding capabilities.
Thermodynamic and Binding Properties
highlights the binding thermodynamics of pyrazines to the major urinary protein (MUP-I).
- Enthalpy-Driven Binding : Pyrazine derivatives like 2-methoxy-3-isobutylpyrazine bind MUP-I via favorable enthalpic contributions, countering the classical entropy-driven hydrophobic effect.
- Conformational Flexibility : Ligand binding induces rigidity in protein residues adjacent to the binding pocket, with compensatory flexibility in distal regions. This "conformational relay" mechanism may apply to piperazine-protein interactions, influencing drug-receptor affinity.
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